3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride

Beschreibung

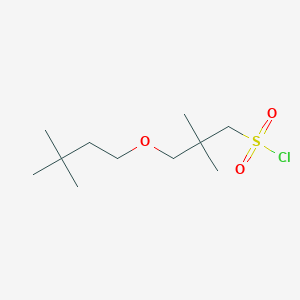

The compound 3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a propane backbone with a sulfonyl chloride group (-SO₂Cl) at position 1, a 3,3-dimethylbutoxy ether substituent at position 3, and two methyl groups at position 2. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to prepare sulfonamides, sulfonate esters, and other functionalized molecules.

Eigenschaften

Molekularformel |

C11H23ClO3S |

|---|---|

Molekulargewicht |

270.82 g/mol |

IUPAC-Name |

3-(3,3-dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H23ClO3S/c1-10(2,3)6-7-15-8-11(4,5)9-16(12,13)14/h6-9H2,1-5H3 |

InChI-Schlüssel |

QVWUUOTXFONPPJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)CCOCC(C)(C)CS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3,3-dimethylbutanol with 2,2-dimethylpropane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The raw materials are sourced in bulk, and the reaction is monitored using advanced analytical techniques to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the sulfonyl chloride group.

Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and at moderate temperatures.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used under mild conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Coupled Products: Formed in coupling reactions, leading to the formation of complex organic molecules.

Wissenschaftliche Forschungsanwendungen

3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, the compound may modify proteins or other biomolecules, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The difluoro substituent in ’s compound increases electrophilicity at the sulfonyl chloride, enhancing reactivity toward nucleophiles. In contrast, ether groups (e.g., 3,3-dimethylbutoxy in ) are electron-donating, which may stabilize the sulfonyl chloride intermediate .

Physical Properties :

- ’s compound has a high predicted boiling point (438.9°C) and density (1.421 g/cm³), attributed to its rigid isoindolyl group and sulfonyl chloride moiety. Similar trends may apply to the target compound due to its branched ether substituent .

Commercial Availability :

- The target compound’s closest analog () is discontinued, suggesting challenges in sourcing. Alternatives like ’s difluoro derivative are commercially available but costly (949.00 €/50 mg) .

While ’s safety data pertain to a bipyrazole, they underscore universal precautions for reactive organics .

Biologische Aktivität

3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound with significant biological activity due to its sulfonyl chloride functional group. This compound, characterized by a bulky branched alkyl chain, has gained attention for its reactivity and potential applications in biochemical research and industrial processes.

- Molecular Formula : C₁₃H₂₅ClO₂S

- Molecular Weight : ~256.79 g/mol

- Functional Group : Sulfonyl chloride

The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles, which is crucial for its interaction with biological molecules.

The biological activity of this compound primarily stems from its ability to interact with nucleophilic sites in biomolecules. These interactions can lead to the formation of covalent bonds with amino acids in proteins or other nucleophilic sites within biomolecules. This property is essential for modifying proteins and peptides, facilitating studies on their structure and function.

Applications in Biological Research

- Protein Modification : The compound is utilized in the modification of proteins to study their functional dynamics. By attaching to specific amino acids, it can alter the protein's activity or stability.

- Biochemical Pathways : Its electrophilic nature allows it to influence various biochemical pathways by interacting with key nucleophiles involved in metabolic processes.

Case Studies and Research Findings

Several studies have explored the reactivity and applications of sulfonyl chlorides similar to this compound:

- Study on Protein Interactions : A research article demonstrated how sulfonyl chlorides could modify cysteine residues in proteins, leading to changes in enzymatic activity. This study highlighted the potential of such compounds in drug design and therapeutic applications.

- Bioconjugation Techniques : Another study focused on using sulfonyl chlorides for bioconjugation techniques, showcasing their ability to create stable linkages between biomolecules. The findings suggested that these modifications could enhance the efficacy of therapeutic agents.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | C₁₃H₂₅ClO₂S | 256.79 g/mol | Bulky branched alkyl chain; high electrophilicity |

| 4-(3,3-Dimethylbutoxy)-P-Terphenyl | C₁₈H₂₄O | 264.39 g/mol | Contains a terphenyl backbone; less sterically hindered |

| 2,2-Dimethylpropane-1-sulfonyl chloride | C₅H₁₁ClO₂S | 170.66 g/mol | Simpler structure; lacks branched alkyl chain |

Q & A

Basic Research Questions

What are the established synthetic routes for 3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride, and what key reaction parameters influence yield?

The synthesis typically involves reacting 3-(3,3-dimethylbutoxy)-2,2-dimethylpropanol with chlorosulfonic acid under rigorously anhydrous conditions . Key parameters include:

- Temperature control : Maintained at 0–5°C to minimize side reactions (e.g., sulfonic acid formation).

- Solvent choice : Dichloromethane or chloroform is preferred due to inertness and low nucleophilicity .

- Molar ratios : A 1:1.2 molar ratio of alcohol to chlorosulfonic acid optimizes sulfonyl chloride formation .

How should researchers purify this sulfonyl chloride to achieve high purity for sensitive reactions?

Purification involves:

- Recrystallization : Use hexane/ethyl acetate mixtures to remove unreacted starting materials .

- Chromatography : Silica gel chromatography with a gradient elution (0–30% ethyl acetate in hexane) isolates the compound in >95% purity .

- Moisture-free techniques : Conduct all steps under nitrogen to prevent hydrolysis .

What stability precautions are necessary for handling this compound in aqueous environments?

- Hydrolysis sensitivity : The sulfonyl chloride group hydrolyzes rapidly in water, forming the corresponding sulfonic acid. Store under anhydrous conditions (e.g., molecular sieves) .

- pH-dependent degradation : Avoid exposure to basic conditions (pH > 8), which accelerate decomposition .

Advanced Research Questions

How can computational chemistry aid in predicting the reactivity of this compound in novel reaction systems?

- DFT calculations : Model the electrophilicity of the sulfonyl chloride group to predict reactivity with nucleophiles (e.g., amines, thiols). The LUMO energy map identifies reactive sites .

- Molecular dynamics simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

What strategies resolve contradictions in spectroscopic data when characterizing derivatives (e.g., sulfonamides)?

- Multi-spectral validation : Combine / NMR, HRMS, and IR to cross-verify structural assignments. For example, NMR (if fluorinated derivatives) resolves ambiguities in substitution patterns .

- 2D NMR techniques : HSQC and HMBC correlations clarify connectivity in complex derivatives .

How can experimental design (DoE) optimize reaction conditions for synthesizing sulfonamide derivatives?

- Factorial design : Vary temperature (20–60°C), solvent (DMF vs. THF), and base (EtN vs. pyridine) to identify optimal conditions for nucleophilic substitution .

- Response surface modeling : Predict yield maxima using central composite design (CCD), focusing on reagent stoichiometry and reaction time .

What mechanistic insights explain unexpected byproducts during sulfonylation reactions?

- Competing pathways : Trace byproducts (e.g., sulfonic esters) may arise from solvent participation (e.g., methanol as a nucleophile) .

- Acid scavengers : Use Hünig’s base (DIPEA) to suppress protonation of intermediates, reducing side reactions .

Key Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.